Pectamol
Overview
Description
Pectamol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a crystalline solid with a specific molecular structure that allows it to participate in various chemical reactions and exhibit unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pectamol can be synthesized through a multi-step process starting from phenol. The synthesis involves the following steps:
Nitration of Phenol: Phenol is nitrated using a mixture of sodium nitrate and concentrated sulfuric acid to produce a mixture of ortho- and para-nitrophenol.
Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Acetylation: The amino group is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized conditions to ensure high yield and purity. The process includes:
- Continuous flow nitration reactors for the nitration step.
- Catalytic hydrogenation units for the reduction step.
- Automated acetylation reactors for the final step.
Chemical Reactions Analysis
Types of Reactions
Pectamol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of aminophenol derivatives.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Pectamol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of analgesic and antipyretic drugs.
Industry: Applied in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Pectamol exerts its effects through several mechanisms:
Central Analgesic Effect: Mediated through the activation of descending serotonergic pathways.
Inhibition of Prostaglandin Synthesis: Acts as a reducing cosubstrate on the peroxidase site of prostaglandin H2 synthetase, reducing the availability of the ferryl protoporphyrin IX radical cation.
Active Metabolite: The formation of an active metabolite, which influences cannabinoid receptors, also contributes to its effects.
Comparison with Similar Compounds
Pectamol can be compared with other similar compounds such as:
Paracetamol (Acetaminophen): Both compounds have analgesic and antipyretic properties, but this compound has a different mechanism of action involving cannabinoid receptors.
Phenol Derivatives: this compound is structurally related to phenol derivatives but has unique properties due to its specific functional groups.
List of Similar Compounds
- Paracetamol (Acetaminophen)
- Phenol
- Aminophenol derivatives
This compound stands out due to its unique combination of functional groups and its diverse range of applications in various fields.
Properties
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-[2-(2-ethyl-2-phenylbutanoyl)oxyethoxy]ethyl]azanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJFNUGVOFNGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCC[NH+](CC)CC.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
468-61-1 (Parent), 77-92-9 (Parent) | |
Record name | Oxeladin citrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052432721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
527.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52432-72-1 | |
Record name | Oxeladin citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52432-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxeladin citrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052432721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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